molecular formula C18H16ClN3O3S2 B2991711 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide CAS No. 1421445-05-7

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide

Cat. No. B2991711
CAS RN: 1421445-05-7
M. Wt: 421.91
InChI Key: QPUDKYRBEIZADY-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide, also known as CCG-203971, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has the potential to be a promising therapeutic agent for cancer.

Scientific Research Applications

Synthesis and Characterization

  • Tritium Labeling for Biological Studies : The synthesis and characterization of tritium-labeled compounds related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide have been explored to understand their biological pathways and interactions. For instance, a potent C-C chemokine receptor 1 (CCR1) antagonist, with a similar chemical structure, underwent successful tritium labeling, indicating potential applications in biological and pharmacological research (Yang Hong et al., 2015).

Antimicrobial and Inhibitory Efficiency

  • Antimicrobial Activity : Research has been conducted on derivatives incorporating the thiazole ring for antimicrobial screening. These studies highlight the potential therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (N. Desai et al., 2013).

  • Inhibition of Corrosion : Compounds with a similar structure to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. This highlights their potential application in industrial processes and materials science to prevent corrosion-related damages (M. Lagrenée et al., 2002).

Synthesis and Antiviral Activity

  • Antiviral Agents : Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their anti-tobacco mosaic virus activity. This indicates the potential of such compounds in developing antiviral agents for agricultural applications (Zhuo Chen et al., 2010).

Molecular Docking and Dynamic Simulation

  • Antidiabetic Agents : A series of derivatives were synthesized and confirmed through various analytical means. In vitro studies against α-glucosidase indicated potential antidiabetic applications. Molecular docking and dynamic simulation studies further validated their inhibitory potential, offering insights into developing new antidiabetic medications (Samridhi Thakral et al., 2020).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)19)10-21-17(23)12-6-8-13(9-7-12)27(20,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUDKYRBEIZADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide

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